molecular formula C13H15NO4 B3157164 Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate CAS No. 84677-05-4

Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate

Cat. No. B3157164
CAS RN: 84677-05-4
M. Wt: 249.26 g/mol
InChI Key: FQNOQUWDRWTZDJ-UHFFFAOYSA-N
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Description

“Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate” is a chemical compound used in scientific research. It is available for purchase online for pharmaceutical testing .

Scientific Research Applications

Ethylene Agonist in Plants

Methyl-ACC, a structural analog of 1-aminocyclopropane-1-carboxylate acid (ACC), has been identified as an agonist of ethylene response in plants . Ethylene is a crucial gaseous phytohormone that regulates various physiological and developmental processes. Here’s how methyl-ACC impacts plant growth:

Structure–Function Relationship

This study contributes to our understanding of the structure–function-regulation relationship of compounds associated with ethylene biosynthesis. While the exact mechanism of methyl-ACC’s function remains a topic of discussion, its potential impact on plant growth and development is exciting.

For more details, you can refer to the original research article here.

Future Directions

“Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate” has potential applications as a plant growth regulator (PGR) for the agricultural and postharvest industries . Its bioactivities render it a promising new PGR .

properties

IUPAC Name

methyl 1-(phenylmethoxycarbonylamino)cyclopropane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c1-17-11(15)13(7-8-13)14-12(16)18-9-10-5-3-2-4-6-10/h2-6H,7-9H2,1H3,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQNOQUWDRWTZDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CC1)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate

Synthesis routes and methods

Procedure details

Methyl 1-aminocyclopropanecarboxylate (15.83 g, 104.43 mmol) was dissolved in a mixture of CH2Cl2 (150 mL) and water (150 mL). To this mixture was added NaHCO3 (35.09 g, 417.72 mmol) followed by benzyl chloroformate (15.43 mL, 109.64 mmol). The mixture was stirred vigorously for 2 hours, and after separation of the two layers, the aqueous layer was extracted with 100 mL of CH2Cl2. The combined organic layers were dried over MgSO4, filtered, and concentrated in vacuo to provide methyl 1-({[(phenylmethyl)oxy]carbonyl}amino)cyclopropanecarboxylate (12.0 g, 46%). LCMS: (M+H)+: 206.1.
Quantity
15.83 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
35.09 g
Type
reactant
Reaction Step Two
Quantity
15.43 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
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Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
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Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
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Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate
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Methyl 1-{[(benzyloxy)carbonyl]amino}cyclopropane-1-carboxylate

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